molecular formula C8H5Br2NO3 B12334896 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Cat. No.: B12334896
M. Wt: 322.94 g/mol
InChI Key: PJZLGWYFDRNTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3 It is a brominated derivative of ethanone and is characterized by the presence of both bromine and nitro functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone typically involves the bromination of 5-bromo-2-nitroacetophenone. This reaction can be carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-amino-1-(5-bromo-2-nitrophenyl)ethanone.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone involves its interaction with biological molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s ability to undergo reduction and substitution reactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone
  • 2-Bromo-1-(4-nitrophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-4-8(12)6-3-5(10)1-2-7(6)11(13)14/h1-3H,4H2

InChI Key

PJZLGWYFDRNTOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.